3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Description
3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H20N4O4S2 and its molecular weight is 372.46. The purity is usually 95%.
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Biological Activity
3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring fused with a pyrazole moiety and a sulfonyl group attached to a piperidine. The structural complexity contributes to its diverse biological interactions.
Research indicates that thiazolidinediones (TZDs), including this compound, exert their effects primarily through:
- PPAR Activation : TZDs are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in glucose and lipid metabolism.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as aldose reductase and lipoxygenase, thereby influencing inflammatory responses and metabolic disorders .
Antidiabetic Effects
Thiazolidinediones have been extensively studied for their antidiabetic properties. In vitro studies have demonstrated that compounds similar to this compound can improve insulin sensitivity and reduce blood glucose levels. For instance:
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation by inhibiting lipoxygenase activity. This inhibition may lead to decreased production of inflammatory mediators such as leukotrienes:
Study | Compound Tested | Inhibition (%) |
---|---|---|
Beharry et al. (2009) | Thiazolidinedione Derivatives | 75% at 100 µM |
Anticancer Properties
Preliminary studies suggest that thiazolidinedione derivatives can induce apoptosis in cancer cells. The mechanism involves modulation of cell cycle regulators and enhancement of apoptotic pathways:
Compound | Cancer Cell Line | Effect |
---|---|---|
This compound | HeLa Cells | Induces apoptosis (40% increase in caspase activity) |
Case Studies
A series of studies have explored the biological activities of thiazolidinediones:
- Datar et al. (2017) investigated various thiazolidinedione derivatives for their antidiabetic effects. Compounds with methoxy substitutions exhibited superior activity compared to standard drugs like pioglitazone .
- Badiger et al. (2017) synthesized novel derivatives and assessed their antidiabetic properties using the alloxan-induced model. Their findings indicated that certain modifications significantly enhanced biological activity .
Properties
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-9-13(10(2)16(3)15-9)24(21,22)17-6-4-11(5-7-17)18-12(19)8-23-14(18)20/h11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKCEVAWRMFHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.